molecular formula C20H20N4O3 B3887165 3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887165
M. Wt: 364.4 g/mol
InChI Key: JKYMZWCOHCFQEG-FYJGNVAPSA-N
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Description

3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylhydrazine
  • 4-methoxybenzaldehyde
  • 1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13(14-4-8-16(26-2)9-5-14)21-24-20(25)19-12-18(22-23-19)15-6-10-17(27-3)11-7-15/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYMZWCOHCFQEG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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